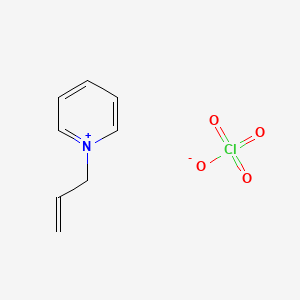

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate

CAS No.: 82238-54-8

Cat. No.: VC4873420

Molecular Formula: C8H10ClNO4

Molecular Weight: 219.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82238-54-8 |

|---|---|

| Molecular Formula | C8H10ClNO4 |

| Molecular Weight | 219.62 |

| IUPAC Name | 1-prop-2-enylpyridin-1-ium;perchlorate |

| Standard InChI | InChI=1S/C8H10N.ClHO4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h2-5,7-8H,1,6H2;(H,2,3,4,5)/q+1;/p-1 |

| Standard InChI Key | LYLJNBHLYXHKKW-UHFFFAOYSA-M |

| SMILES | C=CC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |

Introduction

Synthesis and Preparation

The synthesis of 1-(prop-2-en-1-yl)pyridin-1-ium perchlorate typically involves a two-step process:

-

Alkylation of Pyridine: Pyridine is reacted with allyl bromide in a polar solvent (e.g., ethanol or dichloromethane) to form the corresponding pyridinium bromide. This step exploits the nucleophilic substitution mechanism, where the lone pair on pyridine’s nitrogen attacks the electrophilic allyl carbon .

-

Anion Exchange: The bromide counterion is replaced with perchlorate via metathesis using potassium perchlorate. For example, dissolving the pyridinium bromide in dichloromethane and adding potassium perchlorate under reflux yields the perchlorate salt after filtration and crystallization .

This method aligns with protocols for analogous compounds, such as 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, which crystallizes from dichloromethane and n-hexane mixtures . The reaction efficiency depends on the purity of starting materials and stoichiometric ratios, with yields often exceeding 70% under optimized conditions .

Structural Characterization

Molecular Geometry

The compound features a pyridinium ring () substituted at the nitrogen with a propenyl group (). The perchlorate anion () stabilizes the cation via electrostatic interactions. Key structural insights are derived from related pyridinium perchlorates:

-

Crystal System: Analogous salts, such as 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, crystallize in the orthorhombic system with space group and unit cell parameters .

-

Bond Lengths: The pyridinium N–C bond lengths typically range between 1.34–1.38 Å, consistent with aromatic character, while the C–C bonds in the propenyl group are approximately 1.48 Å (single bond) and 1.34 Å (double bond) .

Spectroscopic Data

-

NMR: -NMR of similar compounds shows pyridinium protons as downfield-shifted signals (δ 8.5–9.5 ppm), while allylic protons resonate at δ 5.0–6.5 ppm .

-

IR: Stretching vibrations for the perchlorate anion appear near 1100 cm (Cl–O symmetric) and 625 cm (Cl–O asymmetric) .

Physicochemical Properties

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate is a hygroscopic solid with moderate solubility in polar solvents like water, ethanol, and dichloromethane . Key properties include:

-

Melting Point: While exact data for this compound is unavailable, related pyridinium perchlorates melt between 60–100°C .

-

Stability: The perchlorate anion imparts oxidative sensitivity, necessitating storage in cool, dry conditions away from reducing agents .

-

Reactivity: The allyl group’s double bond enables further functionalization via Diels-Alder reactions or radical additions, making the compound a versatile intermediate .

Applications and Research Significance

Organic Synthesis

The compound serves as a precursor for synthesizing heterocyclic frameworks. For instance, quaternary pyridinium salts are intermediates in the preparation of ionic liquids and surfactants . The allyl group’s unsaturation allows cycloaddition reactions to form six-membered rings, useful in natural product synthesis .

Materials Science

Pyridinium perchlorates are explored for their crystalline architectures and non-linear optical properties. Their rigid structures and ionic nature facilitate applications in piezoelectric materials and conductive polymers .

Biological Studies

Though direct biological data for this compound is limited, structurally related pyridinium salts exhibit antimicrobial and anticancer activities. The perchlorate moiety may enhance bioavailability by improving solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume